Home > Products > Screening Compounds P88618 > Aminoglutethimide
Aminoglutethimide - 125-84-8

Aminoglutethimide

Catalog Number: EVT-288068
CAS Number: 125-84-8
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminoglutethimide (3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione) is a chemical compound that has been the subject of extensive scientific research due to its inhibitory effects on specific enzymes involved in steroidogenesis. [] While initially introduced for its anticonvulsant properties, aminoglutethimide's ability to interfere with steroid hormone production quickly became a focal point for researchers. [] This shift in focus led to investigations into its potential applications in various fields, including endocrinology, oncology, and reproductive biology. Aminoglutethimide's role in scientific research primarily revolves around its ability to manipulate steroid hormone levels in both in vivo and in vitro settings, providing valuable insights into the physiological and pathological roles of these hormones. []

Future Directions

While aminoglutethimide played a significant role in scientific research, its use has declined due to the development of more potent and selective aromatase inhibitors with improved safety profiles. [, ] Future research directions may focus on:

  • Understanding the molecular mechanisms underlying aminoglutethimide's interactions with different cytochrome P450 enzymes: This could lead to the development of more selective inhibitors with fewer off-target effects. []
  • Investigating the potential applications of aminoglutethimide's metabolites: Some metabolites might possess unique pharmacological properties that could be exploited for therapeutic purposes. []
  • Developing novel drug delivery systems for aminoglutethimide: This could improve its bioavailability and reduce side effects, potentially reviving its clinical utility. []
Source and Classification

Aminoglutethimide is classified as a small molecule and is recognized for its role as an aromatase inhibitor. It functions by inhibiting the conversion of androgens to estrogens and blocking the production of adrenal steroids. The compound is identified by its chemical formula C13H16N2O2C_{13}H_{16}N_{2}O_{2} and has been assigned the DrugBank Accession Number DB00357 .

Synthesis Analysis

The synthesis of aminoglutethimide can be achieved through various methods. One notable approach involves the chemo-enzymatic synthesis via kinetic resolution of specific precursors. For instance, (±)-4-cyano-4-phenyl-1-hexanol can be resolved to yield (R)-(+)-aminoglutethimide . The synthesis typically requires careful control over reaction conditions to ensure high yields and purity.

Technical Parameters

  • Starting Materials: Precursors such as cyano compounds.
  • Catalysts: Enzymatic catalysts may be utilized for kinetic resolution.
  • Conditions: Temperature and solvent choice are critical for optimizing yields.
Molecular Structure Analysis

Aminoglutethimide possesses a complex molecular structure characterized by a piperidine ring fused with a phenyl group. The structural formula indicates the presence of two functional groups: an amine and a carbonyl, which are crucial for its biological activity.

Structural Data

  • Molecular Weight: Approximately 232.28 g/mol.
  • 3D Structure: The compound can be represented in various formats such as SMILES and InChI for computational modeling .
Chemical Reactions Analysis

Aminoglutethimide participates in several chemical reactions primarily related to steroidogenesis. It inhibits key enzymes involved in the conversion of cholesterol to steroid hormones.

Key Reactions

  • Inhibition of Aromatase: Aminoglutethimide binds to cytochrome P450 enzymes, blocking the conversion of androstenedione to estrone and testosterone to estradiol.
  • Steroid Synthesis Pathway Interruption: It disrupts multiple hydroxylation steps necessary for steroid hormone production, specifically at C-11, C-18, and C-21 positions .
Mechanism of Action

The mechanism by which aminoglutethimide exerts its effects involves competitive inhibition of enzymes responsible for steroid synthesis. By binding to cytochrome P450 complexes, it effectively reduces the levels of adrenal steroids.

Detailed Mechanism

  1. Binding: Aminoglutethimide binds to the active site of cytochrome P450 enzymes.
  2. Inhibition: This binding prevents the conversion of cholesterol into pregnenolone.
  3. Feedback Mechanism: The decrease in cortisol production leads to increased secretion of adrenocorticotropic hormone from the pituitary gland, which attempts to stimulate adrenal function but is countered by aminoglutethimide’s effects .
Physical and Chemical Properties Analysis

Aminoglutethimide exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Approximately 110–112 °C.
  • pKa Value: Reflects its acidic or basic nature, influencing its pharmacokinetics .
Applications

Aminoglutethimide has several significant applications in clinical settings:

  1. Cushing's Syndrome Treatment: It is used to manage symptoms by inhibiting excess steroid production.
  2. Cancer Therapy: Effective in treating hormone-sensitive cancers by reducing estrogen levels.
  3. Research Tool: Utilized in studies investigating steroid biosynthesis pathways and hormonal regulation mechanisms.
Synthesis and Chemical Development of Aminoglutethimide

Historical Synthesis Routes and Structural Optimization

Aminoglutethimide (AG), chemically designated as 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, was initially synthesized in the 1950s as an anticonvulsant analogue of glutethimide. Early industrial routes leveraged existing glutethimide (a sedative) as a starting material. The primary method involved nitration of glutethimide at the para-position of its phenyl ring, yielding 2-(4-nitrophenyl)-2-ethylglutarimide, followed by catalytic reduction (e.g., H₂/Ni) to introduce the essential amino group [4] [6]. An alternative synthesis began with 2-phenylbutyronitrile, which underwent nitration to form 2-(4-nitrophenyl)butyronitrile. This intermediate participated in a Michael addition with methyl acrylate under basic catalysis (benzyltrimethylammonium hydroxide), followed by acidic cyclization (acetic/sulfuric acid mixture) to yield the nitro intermediate. Subsequent reduction completed the synthesis [4] [6].

Structural optimization efforts focused on enhancing enzymatic inhibition and selectivity. Key modifications included:

  • Piperidinedione Ring: Replacement with pyrrolidinedione (e.g., 3-(4'-aminophenyl)-pyrrolidine-2,5-dione) maintained aromatase inhibition while reducing cholesterol side-chain cleavage (CSCC) inhibition, improving selectivity [1].
  • Amino Group Position: Relocation from the phenyl ring (4'-position) to the piperidinedione nitrogen increased CSCC inhibition but diminished aromatase blockade. Conjugation of the amino group (e.g., N-acetyl metabolites) abolished inhibitory activity, confirming the necessity of a free primary amine [1] [6].
  • Heterocyclic Bioisosteres: Replacement of the 4-aminophenyl moiety with a 4-pyridyl group yielded a potent and selective aromatase inhibitor, leveraging enhanced basicity and optimized spatial orientation [1].

Table 1: Key Historical Synthesis Routes for Aminoglutethimide

Starting MaterialKey StepsIntermediateFinal StepReference
GlutethimideNitration (HNO₃/H₂SO₄)2-(4-Nitrophenyl)-2-ethylglutarimideCatalytic reduction (H₂/Ni) [4] [6]
2-PhenylbutyronitrileNitration → Michael addition (methyl acrylate) → Acid cyclization2-(4-Nitrophenyl)-2-ethylglutarimideCatalytic reduction (H₂/Ni) [4]

Stereochemical Considerations in Enantiomeric Activity

Aminoglutethimide is a racemic compound (RS)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, with the chiral center at the C3 position of the piperidinedione ring. Enantioseparation studies revealed significant pharmacological differences between the R- and S-enantiomers:

  • Potency Disparity: R-aminoglutethimide (R-AG) exhibits 2-3 times greater aromatase and CSCC inhibitory activity compared to the S-enantiomer (S-AG). The S-enantiomer shows negligible steroidogenesis inhibition [3] [8].
  • Metabolic Fate: Following oral administration of racemic AG, plasma concentrations of R-AG are ~1.5-fold higher than S-AG due to faster renal clearance of S-AG (2.3-fold higher renal clearance). S-AG also undergoes slightly faster acetylation to N-acetyl-S-AG. Despite these differences, the primary driver of therapeutic efficacy is the inherent potency gap, not pharmacokinetics [8].

Enantioseparation techniques have been optimized for industrial production:

  • Chromatographic Methods: Simulated moving bed (SMB) chromatography using Chiralcel OD® columns (cellulose tris-3,5-dimethylphenylcarbamate) achieves >99% enantiopurity. Asynchronous SMB (e.g., VARICOL process) with hexane/ethanol/monoethanolamine mobile phases enhances productivity by 17% compared to conventional SMB [3].
  • Capillary Electrophoresis: Methylated-β-cyclodextrin (M-β-CD) in tris-phosphate buffer (pH 3.0) resolves enantiomers in <9 minutes (resolution factor Rs=2.1). Computational modeling confirms stronger inclusion complex stability between M-β-CD and R-AG due to optimal hydrophobic interactions [10].

Table 2: Comparative Properties of Aminoglutethimide Enantiomers

PropertyR-EnantiomerS-EnantiomerSignificance
Aromatase InhibitionHigh (IC₅₀ ~5 µM)Low/negligiblePrimary therapeutic activity resides in R-form
Renal Clearance0.52 ± 0.08 L/h1.21 ± 0.15 L/hHigher S-AG clearance reduces systemic exposure
% Urinary Excretion15% (unchanged)26% (unchanged)Reflects differential reabsorption/metabolism
Acetyl MetaboliteR-AcAG (2.9% excreted)S-AcAG (2.2% excreted)N-acetylation diminishes activity for both

Structure-Activity Relationships in Cytochrome P-450 Inhibition

Aminoglutethimide’s inhibition of cytochrome P-450 (CYP) enzymes (aromatase/CYP19A1; CSCC/CYP11A1) hinges on specific structural features governing enzyme-substrate binding:

  • Essential Pharmacophores:
  • Free 4'-Amino Group: Critical for binding the heme iron of CYP enzymes via nitrogen-iron coordination, eliciting a Type II difference spectrum. Acetylation or alkylation abolishes inhibition [1] [6].
  • Dione Moiety: The piperidine-2,6-dione carbonyls engage hydrogen bonding with active-site residues (e.g., propionate groups of heme). Imidazolidinedione or pyrimidinetrione analogues show reduced activity, confirming the dione’s geometric constraints are essential [1].
  • Spatial Requirements:
  • Distance Optimization: The 6.3 Å distance between the amino group’s nitrogen and the C6 keto oxygen mirrors the 6.3 Å gap between C17-oxygen and C19-methyl in androstenedione (aromatase substrate). This allows competitive displacement at the substrate-binding site [1] [7].
  • Stereospecific Binding: R-AG optimally positions both pharmacophores toward the heme iron and hydrophobic substrate pocket, while S-AG suffers steric misalignment [3] [7].

Molecular Modeling Insights:

  • Aromatase Inhibition: AG’s 4-aminophenyl group overlaps with androstenedione’s C19 methyl group, while the dione mimics steroidal carbonyls. The amino group coordinates Fe³⁺, preventing oxygen activation [1] [7].
  • CYP17A1 Inhibition: Computational docking reveals AG binds the 17α-hydroxylase site via N-Fe coordination and hydrogen bonding with Thr306. Its phenyl ring occupies the substrate’s D-ring pocket, explaining moderate inhibition despite not being a primary target [7].

Table 3: Structure-Activity Relationships of Aminoglutethimide Analogues

Structural ModificationAromatase InhibitionCSCC InhibitionKey Mechanistic Insight
4'-Aminophenyl (AG prototype)+++ (IC₅₀ 5–10 µM)++Free amino group enables heme iron coordination
4'-Acetylaminophenyl--Blocked amino group prevents iron binding
3-(4'-Pyridyl)-AG+++++Enhanced basicity strengthens iron coordination
Pyrrolidinedione variant+++Smaller ring improves selectivity for aromatase
Imidazolidinedione variant--Loss of dione geometry disrupts H-bonding

Optimization Challenges: Despite structural refinements, AG’s lack of isoform selectivity (inhibiting multiple CYPs) and metabolic instability (N-acetylation) limited clinical utility. This drove development of next-generation inhibitors (e.g., anastrozole) with improved specificity [1] [6].

Properties

CAS Number

125-84-8

Product Name

Aminoglutethimide

IUPAC Name

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)

InChI Key

ROBVIMPUHSLWNV-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in water
Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water.
3.71e-01 g/L

Synonyms

Ainoglutethimide; Cytadren; Orimeten; dlAminoglutethimide; pAminoglutethimide; Elipten; Aminoglutetimida; Aminoglutethimidum; Ba16038; Cytadren (TN); Prestwick243; CCRIS 7562; CHEBI:2654; Aminoglutethimidum INNLatin.

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.